![molecular formula C14H12BrF2N B1449161 [(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine CAS No. 1484892-03-6](/img/structure/B1449161.png)
[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used as a building block in the synthesis of novel compounds. For instance, it can be used in the synthesis of photoactive molecules . These photoactive molecules have a wide variety of applications, including separations, advanced sensors, drug delivery, data storage, and molecular switches .
Development of Photoactive Materials
The compound can be used in the development of photoactive materials. These materials can convert photochemical energy to mechanical energy . This property makes them useful in the creation of light-responsive smart materials .
Creation of Photoswitchable Materials
The compound can be integrated into photoswitchable materials due to its desirable photoactive properties . These materials can undergo extremely fast trans to cis isomerization, which is a desirable property in many applications .
Research in Photomechanical Molecular Crystals
The compound can be used in research related to photomechanical molecular crystals. These crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Use in Ligand and Transition Metal Complexes
The compound can potentially be used in the synthesis of ligands and their transition metal complexes . These complexes have a wide range of applications in catalysis, materials science, and medicinal chemistry .
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2N/c15-13-6-3-11(7-14(13)17)9-18-8-10-1-4-12(16)5-2-10/h1-7,18H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFKTBCMMGMSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=C(C=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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